molecular formula C13H19ClN2O2 B1413416 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride CAS No. 1835459-66-9

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride

Cat. No.: B1413416
CAS No.: 1835459-66-9
M. Wt: 270.75 g/mol
InChI Key: OHLKSLDWOVXVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a white crystalline powder that is soluble in water and organic solvents. The molecular formula of this compound is C13H19ClN2O2, and it has a molecular weight of 270.76 .

Scientific Research Applications

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: It is utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, which are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy as a therapeutic agent .

Preparation Methods

The synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with benzyl chloroformate to form 1-benzyloxycarbonylpiperazine. This intermediate is then reacted with ethyl chloroacetate to yield 2-benzyloxy-1-piperazin-1-yl-ethanone. Finally, the ethanone is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride can be compared with other similar compounds, such as:

    1-Benzylpiperazine: Known for its stimulant properties, it differs in its structure and pharmacological effects.

    2-(4-Benzylpiperazin-1-yl)ethanol: This compound has a similar piperazine ring but differs in its functional groups and applications.

    N-Benzylpiperazine: Another stimulant, it shares the piperazine core but has distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-phenylmethoxy-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-8-6-14-7-9-15)11-17-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLKSLDWOVXVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.